molecular formula C11H19N3 B3058722 N,N-diethyl-4-(hydrazinylmethyl)aniline CAS No. 91334-33-7

N,N-diethyl-4-(hydrazinylmethyl)aniline

Cat. No.: B3058722
CAS No.: 91334-33-7
M. Wt: 193.29 g/mol
InChI Key: YYWRMUCIUIMOGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-4-(hydrazinylmethyl)aniline is a substituted aniline derivative featuring a hydrazinylmethyl (–CH₂–NH–NH₂) group at the para position of the aromatic ring, along with diethylamino (–N(CH₂CH₃)₂) substituents. This compound is structurally related to benzylideneanilines, azoimines, and other aromatic amines, which are widely studied for their roles in coordination chemistry, optoelectronics, and biomedical applications.

Properties

IUPAC Name

N,N-diethyl-4-(hydrazinylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-3-14(4-2)11-7-5-10(6-8-11)9-13-12/h5-8,13H,3-4,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWRMUCIUIMOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90919814
Record name N,N-Diethyl-4-(hydrazinylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91334-33-7
Record name p-Toluidine, N,N-diethyl-alpha-hydrazino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091334337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diethyl-4-(hydrazinylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-4-(hydrazinylmethyl)aniline typically involves the reaction of N,N-diethylaniline with formaldehyde and hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-4-(hydrazinylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N-diethyl-4-(hydrazinylmethyl)aniline has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(hydrazinylmethyl)aniline involves its interaction with various molecular targets and pathways. The hydrazinylmethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Schiff Base Derivatives

Example Compound: (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline ()

  • Structural Features : Contains an imine (–C=N–) linkage instead of a hydrazinylmethyl group.
  • Key Properties :
    • Forms stable crystalline structures with intermolecular interactions (C–H⋯O, π–π stacking) .
    • Applications include optoelectronics and anti-inflammatory agents due to extended conjugation and redox activity .
  • Reduced conjugation in hydrazinyl derivatives could limit optoelectronic utility but improve solubility in polar solvents .

Azo Compounds

Example Compounds :

  • N,N-Diethyl-4-[(4-nitrophenyl)diazenyl]aniline (Solvent Yellow 56; )
  • Zn(II) complex with N,N-diethyl-4-[(pyridin-2-yl)diazenyl]aniline ()
Property Azo Compound Hydrazinylmethyl Analog
Functional Group –N=N– (azo) –CH₂–NH–NH₂ (hydrazinylmethyl)
Coordination Chemistry Bidentate ligand via pyridine N and azo N atoms; forms distorted tetrahedral Zn(II) complexes . Likely tridentate ligand via hydrazine N and diethylamino N atoms.
Applications Textile dyes, photochromic materials, humidity sensors . Potential use in catalysis or pharmaceuticals due to NH–NH₂ redox activity.
Electronic Effects Strong electron-withdrawing nitro groups enhance color intensity . Electron-donating hydrazine may reduce color but improve biological activity.

Nitro-Substituted Anilines

Example Compound : N,N-Dimethyl-4-nitroaniline ()

  • Structural Features: Nitro (–NO₂) group at the para position.
  • Key Properties :
    • Strong electron-withdrawing effect stabilizes charge-transfer complexes.
    • Used as intermediates in dye synthesis and explosives .
  • Comparison :
    • The hydrazinylmethyl group is electron-donating, which could reduce thermal stability compared to nitro derivatives but improve solubility and reactivity in nucleophilic substitutions .

Coordination Complexes

Example Complex : Cobalt(III) complex with N,N-diethyl-4-(terpyridinyl)aniline ()

  • Structural Features : Terpyridine moiety enables strong metal binding.
  • Key Properties :
    • Exhibits cytotoxicity against cancer cells via DNA intercalation .
  • Comparison :
    • Hydrazinylmethyl groups could form less stable complexes than terpyridine but may introduce redox-active sites for catalytic applications .

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